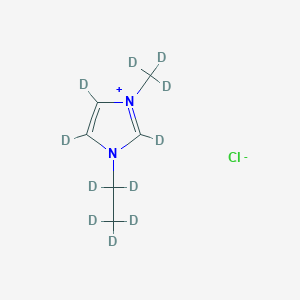

1-Ethyl-3-methylimidazolium chloride-d11

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-WQTMNAJCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584003 | |

| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160203-52-1 | |

| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160203-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium chloride-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the deuterated ionic liquid, 1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11). This compound is of significant interest in pharmaceutical research and development, primarily utilized as a tracer and an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The inclusion of deuterium atoms provides a distinct mass signature, allowing for precise quantification in complex biological matrices.

Core Physicochemical Properties

The physicochemical properties of ionic liquids are fundamental to their application. While specific experimental data for the deuterated form is limited, the following table summarizes the known properties of this compound and its non-deuterated analogue, 1-Ethyl-3-methylimidazolium chloride. It is important to note that the physicochemical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, with minor variations in properties such as density and molecular weight.

| Property | This compound | 1-Ethyl-3-methylimidazolium chloride |

| Molecular Formula | C₆D₁₁ClN₂ | C₆H₁₁ClN₂ |

| Molecular Weight | 157.69 g/mol | 146.62 g/mol [1] |

| Appearance | White to off-white solid | White or slight-yellow solid[2] |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 77-79 °C[3][4] |

| Density | Not explicitly reported; expected to be slightly higher than the non-deuterated form. | ~1.15 - 1.435 g/cm³[2] |

| Boiling Point | Decomposes before boiling. | Decomposes before boiling. |

| Thermal Decomposition | Data not available. | Onset of decomposition is around 170-200°C. |

| Solubility | Data not available, but expected to be similar to the non-deuterated form. | Soluble in water, dichloromethane, ethanol, and acetonitrile. Insoluble in ethyl acetate, ether, and alkanes.[2] |

| CAS Number | 160203-52-1 | 65039-09-0[1] |

Experimental Protocols

Detailed and accurate determination of physicochemical properties is crucial. The following sections outline standardized experimental methodologies for key properties of ionic liquids like [EMIM]Cl-d11.

Determination of Density

The density of ionic liquids is typically measured using a high-precision oscillating U-tube densimeter.

Methodology:

-

Calibration: The instrument is first calibrated using two standards of known density, typically dry air and ultrapure, degassed water, over the desired temperature range.

-

Sample Preparation: The ionic liquid sample is thoroughly dried under high vacuum to remove any absorbed water, which can significantly affect density measurements.

-

Measurement: A small, precisely known volume of the degassed ionic liquid is injected into the oscillating U-tube. The tube is then thermostated to the desired temperature with high accuracy (±0.01 K).

-

Data Acquisition: The instrument measures the period of oscillation of the U-tube containing the sample. This period is directly related to the density of the sample.

-

Calculation: The density is calculated from the oscillation period using the calibration constants determined in the first step. Measurements are typically repeated at each temperature to ensure reproducibility.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for determining the thermal transitions of a material, including melting point, glass transition, and crystallization temperatures.

Methodology:

-

Sample Preparation: A small amount of the dried ionic liquid (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to provide a stable and inert atmosphere.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program for an ionic liquid would be:

-

Equilibration at a starting temperature (e.g., 25°C).

-

Cooling to a low temperature (e.g., -90°C) at a controlled rate (e.g., 10°C/min).

-

Heating from the low temperature to a temperature well above the expected melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Analysis: The heat flow to or from the sample is monitored as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event on the heating scan.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation: A small amount of the ionic liquid (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: A reference standard, such as tetramethylsilane (TMS), is added to the sample for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Parameters: The sample is placed in a high-field NMR spectrometer. Standard ¹H NMR acquisition parameters are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure of the 1-ethyl-3-methylimidazolium cation.

Visualizations

The following diagrams illustrate key workflows and concepts related to the characterization and application of this compound.

References

An In-Depth Technical Guide to the Synthesis and Purification of 1-Ethyl-3-methylimidazolium chloride-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11), a deuterated ionic liquid of significant interest in various scientific fields, including drug development and materials science. This document details the synthetic pathways, purification methodologies, and characterization of the target molecule, adhering to the highest standards of scientific rigor.

Introduction

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is a well-known ionic liquid, and its deuterated analogue, this compound, offers unique advantages in experimental research. The substitution of hydrogen with deuterium atoms provides a valuable tool for mechanistic studies, particularly in techniques such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. In the context of drug development, deuterated compounds can exhibit altered metabolic profiles and pharmacokinetic properties, making them valuable candidates for investigation.

This guide will focus on a plausible and scientifically supported method for the laboratory-scale synthesis and purification of [EMIM]Cl-d11, drawing from established methods for the synthesis of both deuterated and non-deuterated imidazolium salts.

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: first, the synthesis of the non-deuterated 1-ethyl-3-methylimidazolium chloride, followed by a catalyzed hydrogen-deuterium exchange reaction.

Synthesis of 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

The initial synthesis of the non-deuterated ionic liquid is a crucial first step.

Reaction Scheme:

In-Depth Technical Guide to the Molecular Structure and Conformation of [EMIM]Cl-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of the deuterated ionic liquid, 1-ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11). This document collates and presents key structural data, details experimental methodologies for its characterization, and visualizes fundamental molecular interactions.

Molecular Structure

This compound is the fully deuterated isotopologue of the common ionic liquid [EMIM]Cl. The cation, 1-ethyl-3-methylimidazolium-d11, consists of a planar five-membered imidazolium ring substituted with a deuterated ethyl group at one nitrogen atom and a deuterated methyl group at the other. The positive charge is delocalized across the imidazolium ring. The cation is paired with a chloride anion (Cl⁻).

The deuteration of the cation, where all eleven hydrogen atoms are replaced with deuterium, makes [EMIM]Cl-d11 a valuable tool for neutron scattering techniques, as deuterium has a significantly different neutron scattering cross-section compared to hydrogen.[1][2][3] This isotopic substitution allows for contrast variation studies to elucidate the structure and dynamics of the ionic liquid and its interactions with other molecules.[1][2][3]

Chemical Structure:

Quantitative Structural Data

| Bond | Typical Bond Length (Å) | Angle | Typical Bond Angle (°) |

| N1-C2 | 1.33 - 1.35 | N1-C2-N3 | 108 - 110 |

| C2-N3 | 1.33 - 1.35 | C2-N3-C4 | 108 - 110 |

| N3-C4 | 1.38 - 1.40 | N3-C4-C5 | 107 - 109 |

| C4-C5 | 1.35 - 1.37 | C4-C5-N1 | 107 - 109 |

| C5-N1 | 1.38 - 1.40 | C5-N1-C2 | 108 - 110 |

| N1-C(ethyl) | 1.47 - 1.49 | C5-N1-C(ethyl) | 125 - 127 |

| C(ethyl)-C(ethyl) | 1.52 - 1.54 | C2-N1-C(ethyl) | 125 - 127 |

| N3-C(methyl) | 1.47 - 1.49 | C4-N3-C(methyl) | 125 - 127 |

| C-D (aromatic) | ~1.08 | C2-N3-C(methyl) | 125 - 127 |

| C-D (aliphatic) | ~1.09 | N1-C(ethyl)-C(ethyl) | 110 - 112 |

Note: These values are indicative and can vary depending on the conformational state and the surrounding ionic environment.

Conformational Analysis

The conformational flexibility of the [EMIM]⁺ cation primarily arises from the rotation of the ethyl group relative to the imidazolium ring. The two main conformers are the anti and gauche forms, defined by the dihedral angle between the plane of the imidazolium ring and the C-C bond of the ethyl group.

Computational studies on 1-alkyl-3-methylimidazolium halides have shown that the relative stability of these conformers is influenced by the nature of the anion and the surrounding medium.[5] The chloride anion, being a small and relatively strong hydrogen bond acceptor, can significantly influence the conformational equilibrium by forming hydrogen bonds with the acidic protons (or in this case, deuterons) on the imidazolium ring, particularly at the C2 position.

The logical relationship for determining the preferred conformation can be visualized as follows:

Caption: Factors influencing the conformational equilibrium of the [EMIM]⁺ cation.

Experimental Protocols

The characterization of the molecular structure and conformation of [EMIM]Cl-d11 relies on a combination of experimental and computational techniques.

Synthesis and Deuteration

The synthesis of [EMIM]Cl-d11 typically involves a two-step process:

-

Alkylation of 1-methylimidazole-d3: Deuterated 1-methylimidazole is reacted with a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 bromide, to form the 1-ethyl-d5-3-methyl-d3-imidazolium halide.

-

Anion Exchange: The resulting halide salt is then subjected to anion exchange to replace the iodide or bromide with chloride.

A common method for deuteration of the imidazolium ring itself involves H/D exchange in heavy water (D₂O) under basic conditions. Complete deuteration of the alkyl chains requires starting with deuterated precursors.

A generalized workflow for synthesis and characterization is presented below:

References

- 1. Chemical deuteration of ionic liquids and their application in neutron reflectivity [apo.ansto.gov.au]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. ansto.gov.au [ansto.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Structure and conformation properties of 1-alkyl-3-methylimidazolium halide ionic liquids: a density-functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of Deuterated 1-Ethyl-3-Methylimidazolium Chloride ([EMIM]Cl)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-3-methylimidazolium chloride, [EMIM]Cl, is a widely studied ionic liquid with applications ranging from a solvent for biomass processing to a component in electrochemical systems.[1] The thermal stability of [EMIM]Cl is a critical parameter for its application in processes conducted at elevated temperatures. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a common technique in mechanistic studies and can influence the physicochemical properties of molecules, including their thermal stability, through the kinetic isotope effect (KIE).

Data Presentation

Due to the absence of published thermogravimetric analysis (TGA) data for deuterated [EMIM]Cl, a direct quantitative comparison with its non-deuterated counterpart is not possible at this time. However, a summary of the reported thermal decomposition data for non-deuterated [EMIM]Cl is presented in Table 1. It is important to note that the reported decomposition temperatures for ionic liquids can vary significantly depending on the experimental conditions, such as the heating rate, sample purity, and the atmosphere of the analysis.[2]

Table 1: Thermal Decomposition Data for Non-Deuterated [EMIM]Cl

| Parameter | Reported Value (°C) | Experimental Conditions | Reference |

| Onset Decomposition Temperature (Tonset) | ~246 | Not specified | [3] |

| Onset Decomposition Temperature (Tonset) | ~293 | Not specified | [4] |

| Peak Decomposition Temperature | 333 | Not specified | [4] |

Experimental Protocols

Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

The synthesis of [EMIM]Cl is typically achieved through the quaternization of 1-methylimidazole with an ethylating agent.[1]

Materials:

-

1-methylimidazole

-

Chloroethane

-

Ethyl acetate (or other suitable solvent for washing)

Procedure:

-

In a three-necked flask equipped with a condenser and a dropping funnel, place 1-methylimidazole.

-

Slowly add chloroethane to the flask while stirring. The reaction is typically performed in a 1:1 to 1:1.2 molar ratio of 1-methylimidazole to chloroethane.

-

The reaction mixture is heated to a temperature between 50-70°C and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as TLC or NMR.

-

After the reaction is complete, the resulting product is often a viscous liquid or a solid.

-

The product is washed multiple times with a solvent like ethyl acetate to remove any unreacted starting materials.

-

The solvent is then removed under reduced pressure to yield the purified [EMIM]Cl.

Proposed Synthesis of Deuterated 1-Ethyl-3-methylimidazolium Chloride (d-[EMIM]Cl)

The synthesis of deuterated [EMIM]Cl can be achieved by using deuterated precursors. For example, to synthesize fully deuterated [EMIM]Cl (perdeuterated), one would start with deuterated 1-methylimidazole and deuterated chloroethane. A general procedure is outlined below, based on established methods for synthesizing deuterated ionic liquids.[5]

Materials:

-

Deuterated 1-methylimidazole (e.g., 1-(trideuteriomethyl)-imidazole-d3)

-

Deuterated chloroethane (e.g., chloroethane-d5)

-

Anhydrous solvent (e.g., acetonitrile)

-

Ethyl acetate (for washing)

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

-

In a Schlenk flask, dissolve deuterated 1-methylimidazole in an anhydrous solvent.

-

Add deuterated chloroethane to the solution.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for an extended period (24-48 hours) to ensure complete quaternization.

-

After cooling to room temperature, the product is precipitated or washed with a non-polar solvent like ethyl acetate to remove impurities.

-

The purified deuterated [EMIM]Cl is then dried under high vacuum to remove any residual solvent.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of ionic liquids.[2]

Instrumentation:

-

A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA or similar).

Procedure:

-

Accurately weigh a small sample (typically 5-10 mg) of the ionic liquid into a TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

The mass of the sample is recorded as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA-MS provides information about the volatile decomposition products.

Instrumentation:

-

A TGA instrument coupled to a mass spectrometer.

Procedure:

-

The TGA procedure is similar to the one described above.

-

The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line.

-

As the sample decomposes, the evolved gases are introduced into the mass spectrometer for analysis.

-

Mass spectra are recorded continuously throughout the TGA experiment, allowing for the identification of decomposition products at different temperatures.

Mandatory Visualization

Caption: Workflow for synthesis and thermal analysis of [EMIM]Cl.

Decomposition Pathway

The primary thermal decomposition pathway for 1-ethyl-3-methylimidazolium halides is believed to be a nucleophilic substitution reaction (SN2).[6] In this mechanism, the chloride anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation. This results in the formation of a neutral alkyl halide and 1-methylimidazole or 1-ethylimidazole.

Caption: SN2 decomposition pathway of [EMIM]Cl.

Conclusion

This technical guide has summarized the current understanding of the thermal stability and decomposition of [EMIM]Cl and provided a framework for investigating its deuterated analogues. While quantitative data for deuterated [EMIM]Cl is currently lacking in the literature, the provided experimental protocols for synthesis and thermal analysis offer a clear path for researchers to conduct these critical investigations. The primary decomposition mechanism for [EMIM]Cl is understood to be an SN2 reaction, and it is anticipated that deuteration may influence the kinetics of this process. Further research is necessary to quantify the kinetic isotope effect on the thermal stability of [EMIM]Cl and to fully elucidate the structure-property relationships in this important class of ionic liquids. The findings from such studies will be invaluable for the rational design and application of ionic liquids in various scientific and industrial fields.

References

Technical Guide: Solubility of 1-Ethyl-3-methylimidazolium chloride-d11 in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11), a deuterated ionic liquid. Given the limited availability of specific quantitative data for the deuterated form, this document leverages data from its non-deuterated counterpart, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), to provide a thorough understanding of its solubility profile. The primary application of [EMIM]Cl-d11 is as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

Core Data: Solubility Profile

The following table summarizes the qualitative solubility of 1-Ethyl-3-methylimidazolium chloride in a range of common organic solvents.

| Solvent | Solubility |

| Water | Soluble |

| Dichloromethane | Soluble |

| Ethanol | Soluble |

| Acetonitrile | Soluble |

| Ethyl acetate | Insoluble |

| Ether | Insoluble |

| Alkane (e.g., Hexane) | Insoluble |

This data is for the non-deuterated analogue, 1-Ethyl-3-methylimidazolium chloride.[3]

Experimental Protocols

Determining the solubility of an ionic liquid like [EMIM]Cl-d11 involves straightforward experimental procedures. Below is a generalized protocol that can be adapted for specific laboratory settings.

General Protocol for Solubility Determination

Objective: To determine the qualitative or quantitative solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of [EMIM]Cl-d11 to a known volume of the selected organic solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for 2-3 minutes.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to allow the system to reach equilibrium. Agitate for a prolonged period (e.g., 24-48 hours) to ensure saturation.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the vial at a high speed to separate the undissolved solid from the saturated solution.

-

-

Analysis:

-

Qualitative Assessment: Visually inspect the solution for the presence of undissolved solid. If no solid remains, the substance is considered soluble at the initial concentration.

-

Quantitative Assessment: Carefully extract a known volume of the supernatant (the clear, saturated solution). Determine the concentration of [EMIM]Cl-d11 in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry, NMR with an internal standard, or gravimetric analysis after solvent evaporation.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for utilizing this compound as an internal standard in a quantitative analytical experiment.

References

Technical Guide on the Isotopic Purity and Enrichment of 1-Ethyl-3-methylimidazolium chloride-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 1-Ethyl-3-methylimidazolium chloride-d11, a deuterated ionic liquid. The information presented herein is essential for professionals in research and drug development who utilize isotopically labeled compounds for advanced analytical applications.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity of this compound is a critical parameter for its application, particularly in mass spectrometry-based studies where it is used as an internal standard. The enrichment level determines the accuracy and sensitivity of analytical methods. Below is a summary of typical quantitative data for this compound.

| Parameter | Specification | Analysis Method |

| Chemical Formula | C6H11ClN2 | --- |

| Deuterated Formula | C6D11ClN2 | --- |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥98% (HPLC) | High-Performance Liquid Chromatography |

| Deuterium Incorporation | 11 Deuterium Atoms | Mass Spectrometry, NMR Spectroscopy |

Methodologies for Synthesis and Isotopic Analysis

The synthesis of this compound involves the use of deuterated precursors to introduce the deuterium atoms into the final molecule. The analytical verification of its isotopic purity is then performed using high-resolution analytical techniques.

Synthesis Workflow

The general synthesis strategy for this compound involves a two-step process starting from deuterated precursors. The workflow ensures high deuterium incorporation and chemical purity.

Caption: Synthesis pathway of this compound.

Experimental Protocol for Synthesis:

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole with a deuterated ethylating agent, followed by an anion exchange.

-

Quaternization: 1-Methylimidazole is reacted with a deuterated ethyl halide (e.g., bromoethane-d5 or iodoethane-d5) in a suitable solvent. The reaction mixture is heated to facilitate the formation of the 1-ethyl-d5-3-methylimidazolium halide salt. To achieve full deuteration (d11), deuterated 1-methylimidazole (d6) would be used as the starting material.

-

Anion Exchange: The resulting halide salt (e.g., bromide or iodide) is then subjected to an anion exchange process to replace the halide with chloride. This is commonly achieved by using a chloride-form ion-exchange resin or by reaction with a silver salt, such as silver chloride.

-

Purification: The final product is purified through recrystallization or by washing with appropriate solvents to remove any unreacted starting materials and byproducts. The purity is then verified using techniques such as HPLC.

Analytical Workflow for Isotopic Purity Determination

The determination of isotopic purity is crucial and is performed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Workflow for isotopic purity analysis.

Experimental Protocol for Isotopic Purity Analysis:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the molecular ion. The mass spectrum will show a distribution of isotopologues. The relative intensities of the peak corresponding to the fully deuterated molecule (d11) and those of the lower deuterated species (d0 to d10) are used to calculate the isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to quantify the amount of residual, non-deuterated compound. The absence or significant reduction of signals in the regions corresponding to the ethyl and methyl protons confirms a high level of deuteration.

-

²H NMR (Deuterium NMR): Deuterium NMR provides direct evidence of the deuterium incorporation at specific sites in the molecule. The chemical shifts in the ²H spectrum correspond to the positions of the deuterium atoms.

-

By integrating the data from these analytical techniques, a precise and accurate determination of the isotopic purity and enrichment of this compound can be achieved. This ensures the reliability of the compound for its intended applications in sensitive research and drug development assays.

In-Depth Technical Guide: 1-Ethyl-3-methylimidazolium chloride-d11 (CAS: 160203-52-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11) is the deuterated isotopologue of the well-known ionic liquid, 1-ethyl-3-methylimidazolium chloride. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in research and development. Due to the isotopic labeling, this compound serves as a valuable tool in a range of analytical and research applications where tracking the cation or altering molecular properties is advantageous.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are compared with its non-deuterated counterpart where data is available.

| Property | This compound | 1-Ethyl-3-methylimidazolium chloride |

| CAS Number | 160203-52-1 | 65039-09-0[1][2][3] |

| Molecular Formula | C₆D₁₁ClN₂[4] | C₆H₁₁ClN₂[1][3] |

| Molecular Weight | 157.69 g/mol [4] | 146.62 g/mol [2][3] |

| Appearance | Reported as green crystals[1] or colorless to pale yellow viscous liquid/solid.[1] | Colorless to pale yellow viscous liquid or crystalline solid.[1] |

| Melting Point | Data not available | 77-79 °C[2] |

| Solubility | Highly soluble in water.[1] | Highly soluble in water.[1] |

Synthesis

A general synthetic pathway for the non-deuterated analogue involves the reaction of 1-methylimidazole with chloroethane.[5] The deuterated version would logically follow a similar pathway, utilizing deuterated chloroethane and potentially deuterated 1-methylimidazole to achieve the d11 labeling. Purification of the final product is crucial to remove unreacted starting materials and is often achieved by washing with a suitable solvent like ethyl acetate and drying under vacuum.[6]

Below is a logical workflow for the synthesis of imidazolium-based ionic liquids.

Caption: Generalized synthesis workflow for 1-Ethyl-3-methylimidazolium chloride.

Applications in Research

The primary utility of this compound stems from its isotopic labeling. Deuteration offers a powerful tool for various analytical and research techniques.

Neutron Scattering

Deuterated ionic liquids are particularly valuable in neutron scattering studies.[7][8] The significant difference in the neutron scattering length of hydrogen and deuterium allows for "contrast variation." This technique enables researchers to selectively highlight or suppress the scattering from different components in a complex system, providing detailed structural information. For instance, in studies of the electrical double layer at electrode-ionic liquid interfaces, selective deuteration helps in elucidating the ordering, orientation, and thickness of the charged layers.[8]

Internal Standard for Analytical Chemistry

In quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), deuterated compounds serve as excellent internal standards.[9] Since this compound has a distinct mass from its non-deuterated counterpart, it can be added to a sample in a known quantity to aid in the precise quantification of the analyte.

Probing Reaction Mechanisms

Isotopic labeling is a classic method for elucidating reaction mechanisms. By tracking the position of the deuterium atoms throughout a chemical transformation, it is possible to understand bond-breaking and bond-forming steps in detail.

Drug Development and Pharmacokinetics

In the pharmaceutical industry, deuteration is a strategy to modify the metabolic profile of a drug.[8] Replacing hydrogen with deuterium can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, potentially leading to improved pharmacokinetic properties. While there is no specific information on the use of this compound in this context, the general principle applies to deuterated molecules.

The following diagram illustrates the potential applications stemming from the deuteration of this ionic liquid.

Caption: Key research applications of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically utilizing this compound are not widely available in the public domain. Its primary use appears to be as a commercially available tool for the applications mentioned above. Researchers employing this compound would typically follow standard procedures for sample preparation for neutron scattering, NMR, or mass spectrometry, incorporating the deuterated ionic liquid as required for their specific experimental design.

Signaling Pathways

Currently, there is no scientific literature available that suggests the involvement of 1-Ethyl-3-methylimidazolium chloride or its deuterated analogue in biological signaling pathways. The applications of this compound are primarily in the fields of materials science and analytical chemistry.

Conclusion

This compound is a specialized chemical tool with significant potential in materials science and analytical chemistry. Its value is intrinsically linked to the presence of deuterium, which enables advanced analytical techniques such as neutron scattering and provides a reliable internal standard for quantitative measurements. While in-depth experimental protocols and applications in biological systems are not yet documented in the literature, the fundamental properties of this compound make it a valuable resource for researchers in its established fields of use. Further research may uncover new applications for this and other deuterated ionic liquids.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 7. Chemical deuteration of ionic liquids and their application in neutron reflectivity [apo.ansto.gov.au]

- 8. ansto.gov.au [ansto.gov.au]

- 9. US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry - Google Patents [patents.google.com]

Navigating the Safety Profile of Deuterated Imidazolium Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data pertinent to deuterated imidazolium chlorides. Given the scarcity of toxicological studies specifically focused on deuterated variants, this document synthesizes data from their non-deuterated (protiated) analogues and integrates established principles of deuterium's effects on molecular stability and metabolism. The information herein is intended to support risk assessments and guide safe handling and development practices.

Introduction to Deuterated Imidazolium Chlorides

Imidazolium-based ionic liquids are a class of salts with low melting points, valued for their unique physicochemical properties, including high thermal stability and low vapor pressure.[1] Deuteration, the selective replacement of hydrogen atoms with their stable, non-radioactive isotope deuterium, is a strategy employed to modify the metabolic fate of compounds. This modification can influence the pharmacokinetic and toxicological profiles of molecules, often by slowing metabolic processes at the site of deuteration due to the kinetic isotope effect (KIE).[2][3] While this can enhance the stability and potentially reduce the toxicity of pharmaceuticals by minimizing the formation of reactive metabolites, specific safety data for deuterated imidazolium chlorides are not yet prevalent in public literature.[][5] This guide, therefore, extrapolates from the known data of their hydrogenated counterparts and the general principles of deuteration in toxicology.

Health and Safety Data of Non-Deuterated Imidazolium Chlorides

The toxicity of imidazolium chlorides is significantly influenced by the structure of the cation, particularly the length of the alkyl side chains.[3] Generally, longer alkyl chains are associated with increased toxicity.[6] The anion, in this case, chloride, is considered to have a less pronounced, but not negligible, effect on the overall toxicity.[7] The following tables summarize key quantitative toxicity data for several non-deuterated imidazolium chlorides, which can serve as a baseline for assessing their deuterated analogues.

Table 1: Acute Toxicity Data for Imidazolium Chlorides

| Compound | Organism | Test Type | Exposure Duration | LC50/EC50 | Unit |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Earthworm (Eisenia fetida) | Contact Filter Paper | 24 h | 109.60 | µg/cm² |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Earthworm (Eisenia fetida) | Contact Filter Paper | 48 h | 98.52 | µg/cm² |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Earthworm (Eisenia fetida) | Artificial Soil | 7 d | 447.78 | mg/kg |

| 1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) | Earthworm (Eisenia fetida) | Artificial Soil | 14 d | 288.42 | mg/kg |

| 1-Hexyl-3-methylimidazolium chloride ([Hmim]Cl) | Earthworm (Eisenia fetida) | Contact Filter Paper | 24 h | 50.38 | µg/cm² |

| 1-Hexyl-3-methylimidazolium chloride ([Hmim]Cl) | Earthworm (Eisenia fetida) | Contact Filter Paper | 48 h | 39.14 | µg/cm² |

| 1-Hexyl-3-methylimidazolium chloride ([Hmim]Cl) | Earthworm (Eisenia fetida) | Artificial Soil | 7 d | 245.56 | mg/kg |

| 1-Hexyl-3-methylimidazolium chloride ([Hmim]Cl) | Earthworm (Eisenia fetida) | Artificial Soil | 14 d | 179.75 | mg/kg |

| 1-Octyl-3-methylimidazolium chloride ([Omim]Cl) | Earthworm (Eisenia fetida) | Contact Filter Paper | 24 h | 7.94 | µg/cm² |

| 1-Octyl-3-methylimidazolium chloride ([Omim]Cl) | Earthworm (Eisenia fetida) | Contact Filter Paper | 48 h | 3.61 | µg/cm² |

| 1-Octyl-3-methylimidazolium chloride ([Omim]Cl) | Earthworm (Eisenia fetida) | Artificial Soil | 7 d | 180.51 | mg/kg |

| 1-Octyl-3-methylimidazolium chloride ([Omim]Cl) | Earthworm (Eisenia fetida) | Artificial Soil | 14 d | 150.35 | mg/kg |

Data sourced from a study on the acute toxicity of imidazolium chloride ionic liquids on earthworms.[6]

Table 2: Cytotoxicity Data for Imidazolium-Based Ionic Liquids

| Compound | Cell Line | Exposure Duration | IC50/EC50 | Unit |

| 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Human Caco-2 | Not Specified | Lowest EC50 (Most Toxic) | Not Specified |

| 1,3-Dimethylimidazolium methyl sulfate ([C1mim][MSO4]) | Human Caco-2 | Not Specified | Highest EC50 (Least Toxic) | Not Specified |

| 1-Methyl-3-octyloxymethylimidazolium derivatives | Mouse Melanoma (B16 F10) | Not Specified | 0.0101–0.0197 | mM/L |

Data for Caco-2 cells from a study on the cytotoxicity of selected imidazolium-derived ionic liquids.[7] Data for B16 F10 cells from a study on the antimicrobial and cytotoxic activity of novel imidazolium-based ionic liquids.[]

General Hazard Profile and Precautionary Measures

Based on available Safety Data Sheets (SDS) for various imidazolium chlorides, the following general hazard profile can be established. It is important to note that while the toxicological properties have not been thoroughly investigated for all derivatives, a consistent pattern of hazards is reported.[8]

Table 3: GHS Hazard Classifications for Non-Deuterated Imidazolium Chlorides

| Hazard Class | GHS Category | Hazard Statement | Applicable Compounds (Examples) |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed | 1-Butyl-3-methylimidazolium chloride[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 1-Hexyl-3-methyl-imidazolium chloride, 1-Butyl-3-methylimidazolium chloride, 1,3-Dimethylimidazolium Chloride[8][9][10] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 1-Hexyl-3-methyl-imidazolium chloride, 1-Butyl-3-methylimidazolium chloride, 1,3-Dimethylimidazolium Chloride[8][9][10] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory) | 3 | H335: May cause respiratory irritation | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, 1-Butyl-3-methylimidazolium chloride[8][9] |

Recommended Safety Precautions:

-

Handling: Use only in well-ventilated areas. Avoid breathing dust. Wash skin thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety goggles), and face protection.[8]

-

First Aid (Skin Contact): Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]

-

First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]

-

First Aid (Inhalation): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[8]

The Impact of Deuteration on Toxicity: The Kinetic Isotope Effect

While specific toxicological data for deuterated imidazolium chlorides are lacking, the principles of the kinetic isotope effect (KIE) provide a framework for anticipating their safety profile relative to their non-deuterated counterparts.

The C-D bond is stronger than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position.[2][3] In the context of toxicology, this is most relevant to metabolic processes mediated by enzymes such as the cytochrome P450 family, which often involve the oxidation of C-H bonds.

By slowing down metabolism at specific sites, deuteration can:

-

Reduce the formation of toxic metabolites: If a metabolic pathway leads to a harmful byproduct, deuterating the site of metabolism can shunt the process towards less toxic pathways.[][5]

-

Increase the half-life of the parent compound: Slower metabolism can lead to longer systemic exposure to the original molecule.[]

-

Potentially lower overall toxicity: By mitigating the formation of reactive intermediates, deuteration has been shown to improve the safety profile of several approved drugs.[][10]

It is generally considered that deuterated compounds are not more toxic than their protiated analogues.[8] The vast majority of toxicological findings for the non-deuterated version of a molecule are considered applicable to the deuterated version, often supplemented with "bridging" studies to confirm any differences in pharmacokinetics.[10]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of imidazolium chlorides are crucial for the reproducibility and comparison of data. Below are summaries of standard methodologies.

Acute Toxicity Testing in Earthworms (Eisenia fetida)

This protocol is based on the OECD guideline for testing of chemicals on earthworms.

-

Contact Filter Paper Test:

-

A defined amount of the test substance (e.g., [Bmim]Cl, [Hmim]Cl, or [Omim]Cl) is dissolved in a suitable solvent (e.g., deionized water) and applied evenly to a filter paper lining a test vessel.

-

Adult earthworms with a well-developed clitellum are selected, washed, and placed on the treated filter paper.

-

The vessels are maintained in controlled conditions of temperature and light for 24 and 48 hours.

-

Mortality is assessed at both time points, and the LC50 (the concentration lethal to 50% of the test organisms) is calculated.[6]

-

-

Artificial Soil Test:

-

The test substance is thoroughly mixed into a standardized artificial soil medium.

-

A known number of adult earthworms are introduced into the prepared soil.

-

The test containers are kept in a controlled environment for 7 and 14 days.

-

At the end of the exposure periods, the number of surviving worms is counted to determine the LC50.[6]

-

In Vitro Cytotoxicity Assays

-

MTT Assay for Cell Viability:

-

Human cell lines (e.g., Caco-2) are cultured in appropriate media and seeded in 96-well plates.

-

The cells are exposed to a range of concentrations of the imidazolium salt for a specified duration (e.g., 60 minutes).

-

After exposure, the test solution is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

The formazan is then solubilized, and the absorbance is measured spectrophotometrically.

-

Cell viability is expressed as a percentage of the untreated control, and the EC50 (the concentration causing a 50% reduction in viability) is determined.[11]

-

Conclusion and Recommendations

The health and safety profile of deuterated imidazolium chlorides is not yet well-defined through direct experimental studies. However, a robust body of evidence on their non-deuterated analogues, combined with a strong theoretical and empirical understanding of the effects of deuteration on drug metabolism and safety, allows for a preliminary risk assessment.

It is reasonable to assume that deuterated imidazolium chlorides will exhibit a hazard profile similar to or potentially safer than their corresponding protiated forms. The primary hazards are expected to be skin, eye, and respiratory irritation, with some derivatives posing a risk of acute oral toxicity. The principle of the kinetic isotope effect suggests that deuteration is unlikely to increase the toxicity of these compounds and may, in fact, decrease it by reducing the formation of harmful metabolites.

For researchers, scientists, and drug development professionals, the following recommendations are prudent:

-

Handle with Care: Until specific data becomes available, treat all deuterated imidazolium chlorides with the same level of caution as their non-deuterated counterparts, adhering to the GHS classifications and recommended PPE.

-

Assume Similar Hazards: In the absence of specific SDS for a deuterated compound, refer to the SDS of the non-deuterated analogue for guidance on handling and emergency procedures.

-

Encourage Further Research: There is a clear need for direct toxicological testing of deuterated imidazolium chlorides to validate these assumptions and provide quantitative data. Cytotoxicity and acute toxicity studies would be of immediate value to the scientific community.

By combining existing knowledge with established toxicological principles, the safe handling and development of novel deuterated imidazolium chlorides can be effectively managed.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioscientia.de [bioscientia.de]

- 9. researchgate.net [researchgate.net]

- 10. salamandra.net [salamandra.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 1-Ethyl-3-methylimidazolium chloride-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the deuterated ionic liquid, 1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11). Due to the limited availability of experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl), for comparative purposes. The physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.

Core Physical Properties

This compound is the deuterated isotopologue of 1-Ethyl-3-methylimidazolium chloride, a well-studied ionic liquid.[1] Ionic liquids are salts that are liquid below 100°C, and they exhibit unique properties such as low vapor pressure, high thermal stability, and high ionic conductivity.[2]

Quantitative Data Summary

The following tables summarize the known physical properties of this compound and its non-deuterated form.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆D₁₁ClN₂ |

| Molecular Weight | 157.69 g/mol [3] |

| CAS Number | 160203-52-1[3] |

Table 2: Physical Properties of 1-Ethyl-3-methylimidazolium chloride

| Property | Value |

| Molecular Formula | C₆H₁₁ClN₂[4] |

| Molecular Weight | 146.62 g/mol [4] |

| CAS Number | 65039-09-0[5] |

| Appearance | White or pale yellow solid/crystals[6][7] |

| Melting Point | 77-79 °C[5][8] |

| Density | 1.341 - 1.435 g/cm³ at 26 °C[9][10][11] |

| Solubility | Soluble in water, dichloromethane, ethanol, and acetonitrile. Insoluble in ethyl acetate, ether, and alkanes.[2][6] |

Experimental Protocols

Synthesis of Imidazolium-Based Ionic Liquids

A general synthesis route for 1-alkyl-3-methylimidazolium halides involves the quaternization of 1-methylimidazole with an alkyl halide. For [EMIM]Cl, this involves the reaction of 1-methylimidazole with chloroethane. The deuterated analogue would be synthesized using deuterated starting materials. The reaction is typically carried out in a solvent or neat and may be heated to increase the reaction rate.[12]

Melting Point Determination

The melting point of an ionic liquid can be determined using several methods:

-

Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.[13]

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition.

Density Measurement

The density of ionic liquids is commonly measured using an oscillating U-tube densimeter. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is then correlated to the density. Temperature control is crucial for accurate measurements.[14]

Solubility Assessment

The solubility of an ionic liquid in various solvents can be determined by the following methods:

-

Visual Method: A known amount of the ionic liquid is added to a known volume of the solvent at a constant temperature. The mixture is agitated, and the solubility is determined by visual inspection of whether the ionic liquid has fully dissolved.

-

Spectroscopic Methods (e.g., NMR, HPLC): For partially miscible systems, a saturated solution is prepared, and the concentration of the dissolved ionic liquid in the solvent is quantified using techniques like ¹H NMR or HPLC.[15]

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

- 1. ansto.gov.au [ansto.gov.au]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 1-Ethyl-3-methylimidazolium chloride | C6H11ClN2 | CID 2734160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]

- 6. ionike.com [ionike.com]

- 7. 1-ethyl-3-methyl imidazolium chloride [delnovamaterials.com]

- 8. 1-エチル-3-メチルイミダゾリウムクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. roco.global [roco.global]

- 10. 1-Ethyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]

- 11. 1-Ethyl-3-methylimidazolium chloride [chembk.com]

- 12. mdpi.com [mdpi.com]

- 13. westlab.com [westlab.com]

- 14. research.abo.fi [research.abo.fi]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-Ethyl-3-methylimidazolium chloride-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications for 1-Ethyl-3-methylimidazolium chloride-d11, a deuterated ionic liquid. The information is structured to assist researchers and professionals in drug development and other scientific fields in understanding the quality and characteristics of this compound.

Certificate of Analysis

The following table summarizes the typical analytical data for this compound. Values are representative and may vary between specific lots.

| Test | Specification | Result |

| Identity | ||

| Appearance | White to off-white solid | Conforms |

| ¹H NMR | Conforms to structure | Conforms |

| Purity | ||

| Purity by HPLC | ≥98.0% | 99.5% |

| Isotopic Purity (atom % D) | ≥98.0% | 98.5%[1] |

| Impurities | ||

| Water Content (by Karl Fischer) | ≤0.5% | 0.2% |

| Residual Solvents | To be reported | <0.1% |

| Physical Properties | ||

| Molecular Formula | C₆D₁₁ClN₂ | C₆D₁₁ClN₂ |

| Molecular Weight | 157.69 g/mol | 157.69 g/mol |

| CAS Number | 160203-52-1 | 160203-52-1[2] |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1-Ethyl-3-methylimidazolium chloride. A typical reverse-phase method is employed.[3][4]

| Parameter | Description |

| Instrumentation | HPLC system with UV or Evaporative Light Scattering Detector (ELSD) |

| Column | C18 or Newcrom R1, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[3][4] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or ELSD |

| Sample Preparation | The sample is accurately weighed and dissolved in the mobile phase to a known concentration. |

| Analysis | The sample is injected into the HPLC system, and the peak area of the main component is compared to the total peak area to determine purity. |

Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a highly specific and accurate technique for the determination of water content in ionic liquids.[5][6][7][8]

| Parameter | Description |

| Instrumentation | Volumetric or coulometric Karl Fischer titrator |

| Reagent | Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent) |

| Solvent | Anhydrous methanol or a specialized Karl Fischer solvent. Ionic liquids themselves can sometimes be used as a solvent for poorly soluble samples.[6][9] |

| Sample Preparation | A known weight of the this compound is accurately measured and introduced into the titration vessel. |

| Titration | The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically. |

| Calculation | The water content is calculated based on the amount of reagent consumed and the weight of the sample. |

Quality Control Workflow

The following diagram illustrates the typical quality control (QC) workflow for the analysis and release of this compound.

Caption: Quality control workflow for this compound.

References

- 1. cenmed.com [cenmed.com]

- 2. scbt.com [scbt.com]

- 3. Separation of 1-Ethyl-3-methylimidazolium chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 1-Ethyl-3-methylimidazolium chloride | SIELC Technologies [sielc.com]

- 5. benchchem.com [benchchem.com]

- 6. iolitec.de [iolitec.de]

- 7. hiyka.com [hiyka.com]

- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]

Methodological & Application

Application Notes and Protocols for High-Resolution NMR using 1-Ethyl-3-methylimidazolium chloride-d11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethyl-3-methylimidazolium chloride-d11 ([EMIM]Cl-d11) in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The unique properties of this deuterated ionic liquid (IL), such as its wide liquid range, high thermal stability, and negligible vapor pressure, make it an excellent solvent for a variety of NMR applications, from the study of biomolecules to the characterization of novel materials.[1] The deuteration of the cation minimizes solvent signals in ¹H NMR spectra, allowing for the unobstructed observation of signals from the analyte of interest.

Application 1: Probing the Physicochemical Properties of Ionic Liquids

High-resolution NMR is a powerful tool for investigating the molecular structure, dynamics, and interactions within ionic liquids themselves. By using selectively deuterated analogues like [EMIM]Cl-d11, researchers can simplify complex spectra and focus on specific nuclei to gain deeper insights.

Key Applications:

-

Anion-Cation Interactions: 15N NMR studies on imidazolium-based ILs have shown that the chemical shifts of the nitrogen atoms in the imidazolium ring are sensitive to the nature of the anion, providing a direct probe of inter-ionic interactions.[1]

-

Hydrodynamic Properties: Measurement of relaxation times (T1 and T2) and Nuclear Overhauser Effects (NOE) for nuclei within the [EMIM]+ cation can provide information about its rotational and translational dynamics. These parameters can be used to determine the hydrodynamic characteristics of the ionic liquid.[1]

Quantitative Data Summary:

The following table summarizes representative 15N NMR data for selectively deuterated 1-ethyl-3-methylimidazolium ([C₂C₁IM]⁺)-based ionic liquids, highlighting the influence of the anion on the nitrogen chemical shifts and relaxation parameters.

| Anion | 15N Chemical Shift (ppm) | T1 (s) | T2 (s) | 15N-{¹H} NOE |

| Acetate | 205.8 | 10.5 | 8.7 | 1.0 |

| Chloride | 209.2 | 8.2 | 6.5 | 1.1 |

| Thiocyanate | 212.5 | 6.9 | 5.3 | 1.2 |

Note: Data is representative for selectively deuterated [C₂C₁IM]⁺ systems and serves to illustrate the type of quantitative information that can be obtained.[1]

Application 2: Biomolecular NMR in Deuterated Ionic Liquids

[EMIM]Cl-d11 serves as a unique solvent for biomolecules that are otherwise difficult to study in aqueous or organic solutions. Its ability to dissolve molecules like cellulose and stabilize proteins opens up new avenues for structural and dynamic studies by high-resolution NMR.[2]

Key Applications:

-

Protein Stability and Folding: Ionic liquids can influence the stability and folding of proteins.[3][4] NMR can be used to monitor changes in the chemical environment of individual amino acid residues upon addition of or dissolution in [EMIM]Cl-d11, providing insights into the molecular basis of IL-protein interactions.[5]

-

Cellulose Dissolution and Structure: The dissolution of cellulose, a traditionally insoluble polymer, in imidazolium-based ionic liquids allows for its characterization by solution-state NMR.[2] Deuteration of the ionic liquid is crucial to suppress the solvent signal and observe the cellulose resonances.[2]

Experimental Workflow for Protein Stability Analysis:

Caption: Workflow for NMR-based protein stability analysis in [EMIM]Cl-d11.

Application 3: Materials Science and Interfacial Studies

The unique properties of ionic liquids are being harnessed in materials science for applications ranging from electrolytes in batteries to novel thin films.[2][6] [EMIM]Cl-d11 is particularly useful in NMR studies of these materials, as it allows for the selective observation of guest molecules or interfacial phenomena.

Key Applications:

-

Characterization of Doped Thin Films: [EMIM]Cl can be used as a dopant to modify the electrical properties of materials like asphaltene thin films.[6] High-resolution NMR can be employed to understand the interactions between the ionic liquid and the host material at a molecular level.

-

Probing the Electrical Double Layer: In combination with techniques like neutron reflectometry, selectively deuterated ionic liquids are instrumental in characterizing the structure and ordering of the electrical double layer at electrode-ionic liquid interfaces, which is crucial for understanding the performance of electrochemical devices.[2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR in [EMIM]Cl-d11

Proper sample preparation is critical for obtaining high-quality NMR spectra. Due to the hygroscopic nature of many ionic liquids, care must be taken to minimize water contamination.

Materials:

-

Analyte (e.g., protein, small molecule, material)

-

This compound ([EMIM]Cl-d11), high purity (≥99% D)

-

Co-solvent (e.g., D₂O, CD₃CN), if required

-

High-precision balance

-

Glovebox or dry environment

-

NMR tubes (5 mm) and caps

Procedure:

-

Drying the Ionic Liquid: Dry the [EMIM]Cl-d11 under high vacuum at an elevated temperature (e.g., 70-90°C) for several hours to remove any residual water.[1]

-

Analyte Preparation: Ensure the analyte is as dry as possible. Lyophilize protein samples from a D₂O-based buffer to exchange labile protons.

-

Sample Weighing (inside a glovebox):

-

Tare a clean, dry vial on the balance.

-

Add the desired amount of the dried analyte to the vial and record the mass.

-

Add the required amount of dried [EMIM]Cl-d11 to achieve the target concentration and record the mass.

-

-

Dissolution:

-

Gently vortex or sonicate the mixture until the analyte is completely dissolved. Mild heating may be applied if necessary, depending on the thermal stability of the analyte.

-

-

Transfer to NMR Tube:

-

Carefully transfer the solution into a clean, dry NMR tube.

-

If an external lock is to be used, a sealed capillary containing a deuterated solvent (e.g., D₂O) can be inserted into the NMR tube.

-

Cap the NMR tube tightly.

-

-

Sealing: For long-term experiments or to ensure no moisture uptake, the NMR tube can be flame-sealed or sealed with a Teflon cap and Parafilm.

Protocol 2: High-Resolution NMR Data Acquisition

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe (e.g., broadband or cryoprobe).

-

Locking: Lock the spectrometer on the deuterium signal of the [EMIM]Cl-d11.

-

Tuning and Matching: Tune and match the probe to the desired nucleus (e.g., ¹H, ¹³C, ¹⁵N).

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

Typical ¹H NMR Acquisition Parameters:

| Parameter | Value |

| Pulse Program | zg30 (or similar) |

| Spectral Width | 16 ppm |

| Number of Scans | 16 - 128 (analyte concentration dependent) |

| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton |

| Acquisition Time | 2 - 4 s |

| Temperature | 298 K (or as required by the experiment) |

Logical Diagram for NMR Parameter Optimization:

Caption: Logical workflow for optimizing key ¹H NMR acquisition parameters.

Protocol 3: Data Processing and Analysis

Software:

-

Standard NMR processing software (e.g., TopSpin, Mnova, VnmrJ).

Processing Steps:

-

Fourier Transformation: Apply an exponential window function (line broadening) if necessary to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum. For ¹H NMR, an internal standard such as TMS or DSS can be used, or the residual proton signal of the deuterated solvent can be used as a secondary reference.

-

Integration and Peak Picking: Integrate the signals of interest and pick the peak positions.

Data Analysis:

-

Chemical Shift Analysis: Compare the observed chemical shifts to literature values or databases to identify the compound and analyze the effects of the ionic liquid environment.

-

Quantitative Analysis: Use the integral values of known concentration standards to determine the concentration of the analyte.

-

Relaxation Analysis: Fit the data from T1 and T2 experiments to exponential decay functions to extract the relaxation times.[1] These can be used to probe molecular dynamics.

References

- 1. 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ansto.gov.au [ansto.gov.au]

- 3. Ionic Liquids as Protein Crystallization Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of N-ethyl-N'-methyl imidazolium chloride on the solubility, stability and aggregation of tc-rPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: [EMIM]Cl-d11 in Cellulose Dissolution and Processing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated 1-Ethyl-3-methylimidazolium chloride, [EMIM]Cl-d11, in the dissolution and processing of cellulose. The deuterated form of this ionic liquid is particularly valuable for analytical studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the mechanism of cellulose dissolution and to characterize the resulting cellulose derivatives without solvent signal interference.

Application: Elucidating Cellulose Dissolution Mechanism via NMR Spectroscopy

The primary application of [EMIM]Cl-d11 is as a solvent for high-resolution solution-state NMR studies of cellulose.[1][2] The deuterium labeling of the [EMIM]Cl cation prevents its signals from obscuring the signals of the cellulose protons, enabling detailed structural characterization and the study of interactions between the ionic liquid and cellulose.[1][3][4]

The dissolution of cellulose in imidazolium-based ionic liquids like [EMIM]Cl involves the disruption of the extensive intra- and intermolecular hydrogen bonding network of the cellulose polymer.[5] The chloride anions form hydrogen bonds with the hydroxyl protons of cellulose, while the imidazolium cations interact with the oxygen atoms of the hydroxyl groups.[5] This synergistic interaction breaks apart the crystalline structure of cellulose, leading to its dissolution.[5]

Diagram: Mechanism of Cellulose Dissolution in [EMIM]Cl

References

- 1. Solution-state nuclear magnetic resonance spectroscopy of crystalline cellulosic materials using a direct dissolution ionic liquid electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. 1H NMR analysis of cellulose dissolved in non-deuterated ionic liquids | Semantic Scholar [semanticscholar.org]

- 4. Solid State NMR in the Study of Cellulose Ionic Liquid Interactions [ethesis-old.helsinki.fi]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-Ethyl-3-methylimidazolium chloride-d11 in Electrochemistry

Introduction

1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) is a widely utilized ionic liquid in various electrochemical applications due to its favorable properties, including good ionic conductivity, a wide electrochemical window, and thermal stability.[1][2] The deuterated analogue, 1-Ethyl-3-methylimidazolium chloride-d11, where the hydrogen atoms on the ethyl and methyl groups are replaced with deuterium, serves as a crucial tool for mechanistic studies. This isotopic labeling allows researchers to track the behavior and stability of the cation during electrochemical processes using techniques such as NMR spectroscopy and neutron scattering, without significantly altering the fundamental electrochemical properties of the electrolyte.

These application notes provide an overview of the use of [EMIM]-based electrolytes in electrochemistry, with the understanding that the deuterated form is employed for in-depth mechanistic investigations of the processes described.

Key Applications in Electrochemistry

Imidazolium-based ionic liquids, such as [EMIM]Cl and its derivatives, are prominent in several areas of electrochemistry:

-

Electrodeposition: [EMIM]-based ionic liquids are effective media for the electrodeposition of metals and alloys, including aluminum, palladium-tin, and iron.[3][4][5] They offer a viable alternative to aqueous solutions, particularly for reactive metals.

-

Batteries: These ionic liquids are explored as electrolytes in various battery systems, including lithium-ion, magnesium-air, and aluminum-ion batteries, owing to their wide electrochemical stability windows and non-flammability.[1][6][7]

-

Electrosynthesis: The unique solvent properties of ionic liquids facilitate various electrosynthetic reactions, such as the electrochemical reduction of CO2 and the synthesis of conductive polymers.[8]

-

Supercapacitors: The high ionic conductivity and wide potential windows of [EMIM]-based electrolytes contribute to high energy and power densities in supercapacitors.[7]

Quantitative Data Summary

The following table summarizes key electrochemical properties of various 1-Ethyl-3-methylimidazolium ([EMIM])-based electrolytes. While specific data for the d11 variant is not available, the properties are expected to be very similar to the non-deuterated forms.

| Electrolyte System | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Application | Reference |

| [EMIM]AlCl4 | Not specified | 3.2 to 2.3 (30-110 °C) | Al Electrodeposition | [5] |

| [EMIM]BF4 | Not specified | 3.5 | Supercapacitors | [7] |

| [EMIM]TFSI | Not specified | 3.0 | Supercapacitors | [7] |

| [EMIM]TFSI/ACN | Not specified | 3.5 | Supercapacitors | [7] |

| [EMIM]Cl/AlCl3 | Not specified | >3.0 | General Electrochemistry | [9] |

| [MMIm]TFSI | 9.53 | 4.65 | Fluoride Ion Batteries | [10] |

Experimental Protocols

Protocol 1: Electrodeposition of Aluminum using an [EMIM]-based Electrolyte

This protocol is adapted from studies on aluminum electrodeposition in chloroaluminate ionic liquids.[5]

1. Materials and Equipment:

- This compound (for mechanistic studies) or 1-Ethyl-3-methylimidazolium chloride

- Anhydrous aluminum chloride (AlCl3)

- Three-electrode electrochemical cell

- Working electrode (e.g., glassy carbon, copper)

- Counter electrode (e.g., aluminum coil)

- Reference electrode (e.g., aluminum wire in the same electrolyte)

- Potentiostat/Galvanostat

- Inert atmosphere glovebox (due to the hygroscopic nature of AlCl3)

2. Electrolyte Preparation (in a glovebox):

- Prepare a 2:1 molar ratio mixture of AlCl3 and [EMIM]Cl. This is achieved by slowly adding AlCl3 to [EMIM]Cl with constant stirring. The reaction is exothermic.

- Allow the mixture to cool to room temperature.

3. Electrochemical Cell Setup:

- Assemble the three-electrode cell inside the glovebox.

- Polish the working electrode to a mirror finish, clean it, and dry it before placing it in the cell.

- Fill the cell with the prepared chloroaluminate ionic liquid electrolyte.

4. Electrochemical Deposition:

- Perform cyclic voltammetry to determine the deposition potential of aluminum.

- Carry out potentiostatic or galvanostatic deposition at a determined potential or current density.

- After deposition, rinse the electrode with an appropriate solvent (e.g., anhydrous toluene) to remove residual ionic liquid and dry it under an inert atmosphere.

5. Characterization:

- Characterize the deposited aluminum layer using techniques such as Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for phase identification.

Protocol 2: Characterization of [EMIM]-based Electrolyte for Battery Applications

This protocol outlines the general steps for evaluating an [EMIM]-based ionic liquid as a battery electrolyte.

1. Materials and Equipment:

- [EMIM]-based ionic liquid (e.g., [EMIM]TFSI)

- Lithium salt (e.g., LiTFSI)

- Coin cell components (anode, cathode, separator)

- Electrochemical impedance spectrometer

- Battery cycler

- Glovebox for cell assembly

2. Electrolyte Formulation:

- Inside a glovebox, dissolve the desired concentration of the lithium salt in the [EMIM]-based ionic liquid.

3. Cell Assembly: